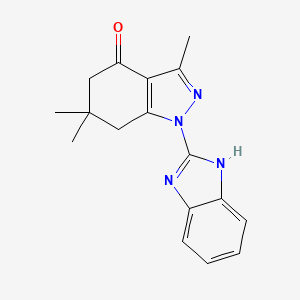![molecular formula C32H24N4O6S3 B10884841 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide]](/img/structure/B10884841.png)
2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[5-({2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a dibenzofuran core, a thiadiazole ring, and multiple methoxy and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[5-({2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Synthesis of the thiadiazole ring: This can be done through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Coupling reactions: The final compound is formed through coupling reactions between the dibenzofuran core and the thiadiazole ring, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[5-({2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[5-({2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[5-({2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[5-({2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N1-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[5-({2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C32H24N4O6S3 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[[5-[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H24N4O6S3/c1-39-27-11-19-17-7-3-5-9-23(17)41-25(19)13-21(27)33-29(37)15-43-31-35-36-32(45-31)44-16-30(38)34-22-14-26-20(12-28(22)40-2)18-8-4-6-10-24(18)42-26/h3-14H,15-16H2,1-2H3,(H,33,37)(H,34,38) |
InChI Key |
KTWOIBPBTVXHHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(S4)SCC(=O)NC5=C(C=C6C7=CC=CC=C7OC6=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884764.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884768.png)
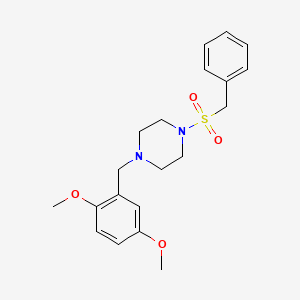
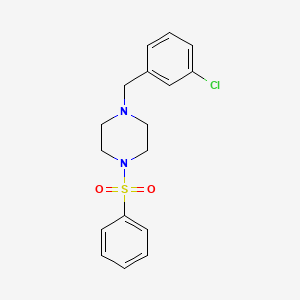
![4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10884773.png)

![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10884780.png)
![4-{[4-(Benzylsulfonyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10884781.png)
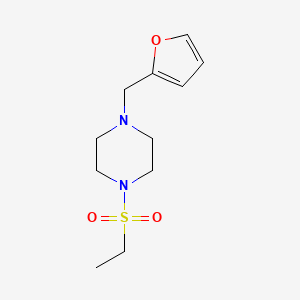
![N-[(E)-(2,4-dichlorophenyl)methylidene]-N-{4-[(4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine](/img/structure/B10884789.png)

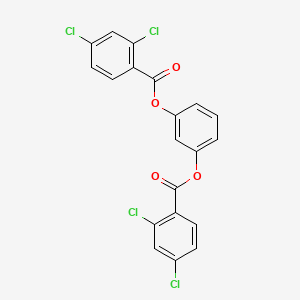
![Naphthalen-1-yl[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884829.png)
